Home > Products > Screening Compounds P24018 > Risedronate sodium hemi-pentahydrate
Risedronate sodium hemi-pentahydrate - 329003-65-8

Risedronate sodium hemi-pentahydrate

Catalog Number: EVT-345424
CAS Number: 329003-65-8
Molecular Formula: C14H30N2Na2O19P4
Molecular Weight: 700.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Risedronate sodium hemi-pentahydrate is a third-generation bisphosphonate used for the treatment of some forms of osteoporosis and Paget’s disease . It functions by preventing resorption of bone .

Synthesis Analysis

Risedronate sodium can be either a monohydrate containing one molecule of water or a hemi-pentahydrate containing 2.5 molecules of water . The hemi-pentahydrate form has 12.9% water, which equals 0.871 g of anhydrous risedronate sodium per 1.0 g of risedronate sodium hemi-pentahydrate .

Molecular Structure Analysis

The empirical formula for risedronate sodium hemi-pentahydrate is C7H10NO7P2Na•2.5H2O . The chemical name of risedronate sodium is [1-hydroxy-2-(3pyridinyl)ethylidene]bis[phosphonic acid] monosodium salt .

Chemical Reactions Analysis

Risedronate sodium hemi-pentahydrate poses analytical challenges for reversed-phase (RP) high-performance liquid chromatography (HPLC) due to the presence of two polar phosphonate groups . This makes retention on commonly used RP columns difficult .

Physical And Chemical Properties Analysis

The molecular weight of risedronate sodium hemi-pentahydrate is 350.13 .

2-(3-Pyridyl)-1-hydroxyethane-1,1-bisphosphonic acid (Risedronic acid)

    Compound Description: 2-(3-Pyridyl)-1-hydroxyethane-1,1-bisphosphonic acid, also known as risedronic acid, is a bisphosphonate compound that acts as a potent inhibitor of bone resorption. [, ] It is used to treat various bone diseases, including osteoporosis.

    Relevance: Risedronic acid is the free acid form of Risedronate sodium hemipentahydrate. [, ] The sodium salt, specifically the hemipentahydrate form, is used for pharmaceutical purposes due to its improved solubility and bioavailability compared to the free acid.

Sodium risedronate monohydrate

    Compound Description: Sodium risedronate monohydrate is another hydrated form of the sodium salt of risedronic acid. [] Like the hemipentahydrate form, it is used as a pharmaceutical ingredient for its bone resorption inhibiting properties.

    Relevance: Sodium risedronate monohydrate is structurally related to Risedronate sodium hemipentahydrate in that they are both sodium salts of risedronic acid, differing only in the number of water molecules present in their crystal structures. [] This difference in hydration can impact the physical properties of the compounds, such as their solubility and stability.

Overview

Risedronate sodium hemi-pentahydrate is a bisphosphonate compound primarily used in the treatment and prevention of osteoporosis. This compound is a salt derived from risedronic acid, which is known for its ability to inhibit bone resorption, thereby increasing bone mineral density. The chemical formula for risedronate sodium hemi-pentahydrate is C7H10NO7P2Na2.5H2OC_7H_{10}NO_7P_2Na\cdot 2.5H_2O .

Source

Risedronate sodium is synthesized from risedronic acid, which itself can be derived through various chemical processes involving phosphorus and organic compounds. The hemi-pentahydrate form is specifically noted for its stability and bioavailability in pharmaceutical formulations.

Classification

Risedronate sodium belongs to the class of drugs known as bisphosphonates, which are used to treat conditions related to bone metabolism, including osteoporosis and Paget's disease. It functions by inhibiting osteoclast-mediated bone resorption, thus helping to maintain or increase bone density.

Synthesis Analysis

Methods

The synthesis of risedronate sodium hemi-pentahydrate involves several steps, primarily focusing on the formation of the sodium salt from risedronic acid. Two notable methods include:

  1. Reaction with Sodium Hydroxide: Risedronic acid is reacted with sodium hydroxide in a solvent such as water or alcohol, leading to the formation of risedronate sodium.
  2. Crystallization Process: The resulting solution undergoes crystallization under controlled temperature and concentration conditions to yield the hemi-pentahydrate form .

Technical Details

The synthesis typically involves:

  • Heating: The reaction mixture is often heated to facilitate dissolution.
  • Cooling: After complete dissolution, the solution is cooled to promote crystallization.
  • Filtration and Drying: The crystals are filtered out and dried to obtain the final product in its hemi-pentahydrate form.
Molecular Structure Analysis

Structure

The molecular structure of risedronate sodium hemi-pentahydrate features a central carbon atom bonded to a hydroxyl group, a pyridine ring, and two phosphonate groups. This configuration allows it to effectively bind to hydroxyapatite in bone tissue.

Data

  • Molecular Weight: Approximately 329.1 g/mol.
  • Crystal System: Monoclinic.
  • Unit Cell Dimensions: Specific dimensions vary based on crystallization conditions.
Chemical Reactions Analysis

Reactions

Risedronate sodium can undergo various chemical reactions typical of bisphosphonates:

  1. Hydrolysis: In aqueous solutions, risedronate can hydrolyze to form phosphonic acid derivatives.
  2. Complexation: It can chelate with calcium ions, which is critical for its mechanism of action in bone tissue.

Technical Details

These reactions are significant as they affect the bioavailability and efficacy of the drug in clinical applications.

Mechanism of Action

Process

Risedronate sodium exerts its pharmacological effects by:

  • Inhibiting Osteoclast Activity: It binds to hydroxyapatite in bones, inhibiting osteoclasts (the cells responsible for bone resorption).
  • Reducing Bone Turnover: This leads to decreased bone turnover rates, ultimately resulting in increased bone mass and density.

Data

Clinical studies have shown that patients treated with risedronate experience significant increases in bone mineral density compared to those receiving placebo treatments .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as white to off-white crystalline powder.
  • Solubility: Soluble in water; solubility increases with temperature.
  • Melting Point: Decomposes before melting.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to moisture.
  • pH Range: Solutions typically have a pH range of 4-8.

Relevant analyses indicate that the compound maintains its integrity under various conditions typical for pharmaceutical formulations .

Applications

Scientific Uses

Risedronate sodium hemi-pentahydrate is primarily used in:

  • Osteoporosis Treatment: Indicated for postmenopausal osteoporosis and glucocorticoid-induced osteoporosis.
  • Paget’s Disease Management: Helps normalize serum alkaline phosphatase levels in patients with Paget's disease.
  • Research Applications: Studied for its effects on bone metabolism and potential applications in other metabolic bone diseases.

In clinical settings, it has been shown to effectively reduce fracture risk among at-risk populations .

Synthesis and Crystallization Optimization

Solvent-Mediated Recrystallization Techniques for Hydrate Stabilization

Solvent-mediated recrystallization is a critical process for obtaining the thermodynamically stable hemi-pentahydrate form of risedronate sodium (designated Form A). This form contains 2.5 molecules of water per risedronate molecule in its crystal lattice, organized in channel-type structures that contribute to its stability under ambient conditions (298 K, 50% relative humidity) [1]. The crystallization typically employs aqueous-organic solvent mixtures, with precise control over water activity being essential for reproducible hydrate formation.

Optimized protocols utilize mixtures of purified water with alcohols such as ethanol, isopropanol, or n-butanol in specific volume ratios. For instance, a saturated aqueous solution of risedronate sodium is prepared at 50-60°C, followed by the gradual addition of isopropanol (water:isopropanol ratio of 1:2 to 1:3 v/v) under controlled cooling (0.5-1°C/min) to 10-15°C [8]. This slow cooling profile facilitates the nucleation and growth of Form A crystals while suppressing the formation of metastable hydrates (e.g., monohydrate or dihydrate forms) or anhydrous phases. The hemi-pentahydrate crystals obtained through this method exhibit characteristic needle or plate morphologies and demonstrate high phase purity when analyzed by X-ray powder diffraction (XRPD) and thermogravimetric analysis (TGA) [6]. The success of this approach hinges on water molecules facilitating the reorganization of sodium risedronate ions into the stable channel hydrate structure through hydrogen bonding networks involving phosphonate groups and pyridinyl nitrogen atoms [1].

Table 1: Solvent Systems for Recrystallization of Risedronate Sodium Hemi-Pentahydrate

Water:Alcohol Ratio (v/v)Alcohol TypeCrystallization Temperature (°C)Resulting FormKey Characteristics
1:2 to 1:3Isopropanol10-15Form A (Hemi-pentahydrate)Stable channel hydrate, needle morphology
1:1Ethanol15-20Mixture (A + H)Requires seeding for phase purity
1:4n-Butanol5-10Form ASlower crystallization, larger crystals

Anti-Solvent Precipitation Strategies for Phase-Pure Hemi-Pentahydrate Production

Anti-solvent precipitation offers a rapid alternative for producing phase-pure hemi-pentahydrate, particularly suitable for industrial-scale manufacturing where control over particle size distribution is critical. This method leverages the reduced solubility of risedronate sodium in non-solvents to induce rapid supersaturation. A concentrated aqueous solution of risedronate sodium (typically 15-25% w/v) is injected into a vigorously agitated anti-solvent (e.g., acetone, methanol, or ethanol) maintained at 0-5°C [8]. The choice of anti-solvent profoundly impacts polymorphic outcome due to differing water-activity suppression capabilities and precipitation kinetics.

Methanol and ethanol generally promote the formation of Form A, whereas acetone tends to yield mixtures containing metastable Form H. This variance occurs because alcohols with higher water miscibility (like methanol) allow partial retention of hydration shells around sodium and phosphonate ions, facilitating the incorporation of water into the crystal lattice. Crucially, the injection rate must be optimized (typically 5-10 mL/min per liter of anti-solvent) to prevent oiling-out or amorphous precipitation. Rapid mixing ensures homogeneous supersaturation, minimizing local concentration gradients that favor kinetic products. Subsequent aging (30-60 minutes) allows crystal maturation and transformation to the stable Form A. Isopropanol as an anti-solvent requires strict temperature control below 10°C; deviations above this threshold risk Form B or anhydrate contamination [8]. The precipitated solid is recovered by filtration and subjected to controlled drying (<40°C, <40% RH) to preserve the hemi-pentahydrate structure without dehydration.

Table 2: Anti-Solvent Performance in Risedronate Sodium Hemi-Pentahydrate Crystallization

Anti-SolventTemperature (°C)Injection Rate (mL/min/L)Phase Purity (Form A %)Remarks
Methanol0-55-10>99%High yield, fine particles
Ethanol0-55-1095-98%May require seeding
Acetone0-55-1070-80% (A + H mixture)Unstable without aging step
Isopropanol5-102-5>98%Temperature-sensitive

Role of Relative Humidity in Controlling Hydration State Transitions

The hemi-pentahydrate form of risedronate sodium exhibits significant sensitivity to environmental humidity due to its structural water molecules occupying distinct channel sites within the crystal lattice. Thermal and gravimetric analyses reveal that two water molecules are tightly bound within coordination spheres of sodium ions, while the remaining 0.5 water molecules reside in interconnected channels and act as "zeolitic" or removable water [3] [6]. Exposure to relative humidity (RH) below 10% or gentle heating (≥60°C) triggers the loss of this channel water, causing a reversible but structurally consequential lattice adjustment.

This dehydration is not merely a physical desorption process but induces a solid-state transition characterized by reduced crystallite size and compromised crystal integrity. The dehydrated phase retains the hemi-pentahydrate framework (now containing 2 molecules of water) but exhibits distinct XRPD peaks at 8.9° and 26.5° 2θ, altered solid-state NMR chemical shifts for phosphorous nuclei, and endothermic events at 80-100°C in differential scanning calorimetry (DSC) [3]. Critically, the dehydration process follows zero-order kinetics at RH <10%, with complete loss of channel water occurring within hours. Conversely, storage above 40% RH maintains the full hydration shell, preventing lattice distortion. The reversibility of water uptake is incomplete; rehydration of the dehydrated material under high humidity (75% RH) does not fully restore the original XRPD pattern, indicating irreversible damage to long-range crystal order despite mass recovery [3] [9]. This underscores the necessity of controlled humidity conditions (30-50% RH) during packaging and storage to preserve the pharmaceutical and material properties of Form A.

Thermodynamic vs. Kinetic Pathways in Polymorphic Selectivity

Risedronate sodium exhibits complex polymorphism, with at least nine characterized anhydrous and hydrated forms (A, B, B₁, BB, D, E, F, G, H, J, K, M) [1] [6]. The selective crystallization of the hemi-pentahydrate (Form A) requires careful navigation of kinetic and thermodynamic crystallization pathways. Form A represents the global thermodynamic minimum under ambient conditions, but metastable forms frequently dominate initial crystallization due to lower nucleation energy barriers.

Kinetic pathways favor forms with rapid crystal growth rates, often observed under high supersaturation or rapid cooling. For example, rapid anti-solvent addition with methanol or evaporation at elevated temperatures tends to produce Form H, a metastable hydrate with higher solubility and lower melting point than Form A [6]. Molecular dynamics simulations indicate that Form H nucleation involves less ordered solvent-solute clusters with lower dehydration energy requirements. Conversely, thermodynamic control promotes Form A through slow crystallization (e.g., solvent-mediated transformation), where the system reaches equilibrium by dissolving metastable phases and reprecipitating the stable form. This is evidenced by the spontaneous conversion of Forms B, H, or anhydrate suspensions into Form A when stirred in water/ethanol mixtures for 12-24 hours at 25°C [1] [6].

The presence of additives can modulate these pathways. Carbohydrates like phenyl-β-D-galactopyranoside perturb crystallization kinetics, leading to the unexpected "Form P" polymorph under thermodynamic control (slow evaporation), though true co-crystals were not formed [1]. Process parameters thus dictate polymorphic selectivity:

  • Thermodynamic control: Low supersaturation, slow cooling/evaporation, temperatures >25°C, and extended aging times favor Form A.
  • Kinetic control: High supersaturation, rapid anti-solvent addition, cooling rates >5°C/min, and temperatures <10°C risk Form H or anhydrate contamination.

Understanding the free energy landscape of risedronate hydration states is therefore essential for robust manufacturing. Form A’s stability arises from its optimal balance of strong ion-dipole interactions (Na⁺-H₂O), hydrogen bonds (P=O···H-O-H), and van der Waals contacts within the layered structure, making it 2.1 kJ/mol more stable than Form H at 25°C as quantified by solubility measurements [6].

Table 3: Characteristics of Key Risedronate Sodium Polymorphs

FormHydration StateStability DomainKey Formation ConditionDistinguishing XRD Peak (2θ)
A (Hemi-pentahydrate)2.5 H₂OThermodynamic (298K, >40% RH)Slow evaporation, water/alcohol5.6°
H~2 H₂OMetastableRapid anti-solvent addition, low T9.8°
Anhydrate0 H₂OMetastableDehydration >100°C or very low RH11.2°
PVariableUnknownPresence of phenyl-β-D-galactopyranoside7.3° (new)

Compounds Mentioned:

  • Risedronate sodium hemi-pentahydrate
  • Sodium risedronate (Form A, H, P)
  • Phenyl-β-D-galactopyranoside
  • Sodium carbonate
  • Sodium bicarbonate
  • Sodium hydroxide
  • Ethanol
  • Isopropanol
  • n-Butanol
  • Methanol
  • Acetone
  • Water

Properties

CAS Number

329003-65-8

Product Name

Risedronate sodium hemi-pentahydrate

IUPAC Name

disodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;pentahydrate

Molecular Formula

C14H30N2Na2O19P4

Molecular Weight

700.26 g/mol

InChI

InChI=1S/2C7H11NO7P2.2Na.5H2O/c2*9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;;;;;/h2*1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;;5*1H2/q;;2*+1;;;;;/p-2

InChI Key

HYFDYHPNTXOPPO-UHFFFAOYSA-L

SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+]

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.